molecular formula C8H6ClNO B1415147 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1092301-56-8

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B1415147
CAS No.: 1092301-56-8
M. Wt: 167.59 g/mol
InChI Key: JFKQJNVBCOOSGP-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a chemical compound with the molecular formula C8H8ClN. It is a chlorinated derivative of cyclopenta[b]pyridine, which is a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one typically involves the chlorination of cyclopenta[b]pyridine derivatives. One common method is the reaction of cyclopenta[b]pyridine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent and conditions used.

  • Reduction Products: Corresponding amine derivatives, such as 2-amino-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.

  • Substitution Products: Substituted derivatives at the chloro position, such as 2-alkyl-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is structurally similar to other chlorinated pyridine derivatives, such as 2-chloropyridine and 2-chloroquinoline. its unique cyclopenta[b]pyridine core and chloro substitution at the 2-position distinguish it from these compounds. The presence of the cyclopenta[b]pyridine ring system imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2-Chloropyridine

  • 2-Chloroquinoline

  • 2-Chlorophenylboronic acid

  • 2-Methyl-5-phenylpyridine

  • 6,7-Dihydro-5H-isoquinolin-8-one

Properties

IUPAC Name

2-chloro-6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQJNVBCOOSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092301-56-8
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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